N-(6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-1H-indole-3-carboxamide

Description

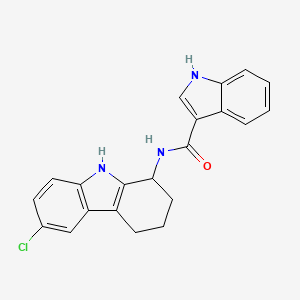

N-(6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-1H-indole-3-carboxamide is a synthetic carbazole-indole hybrid compound characterized by a carbazole core substituted with a chlorine atom at the 6-position and an indole-3-carboxamide moiety. The compound’s carbazole scaffold is known for its planar aromatic system, which facilitates interactions with biological targets, while the chloro substituent enhances lipophilicity and metabolic stability .

Properties

Molecular Formula |

C21H18ClN3O |

|---|---|

Molecular Weight |

363.8 g/mol |

IUPAC Name |

N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-indole-3-carboxamide |

InChI |

InChI=1S/C21H18ClN3O/c22-12-8-9-18-15(10-12)14-5-3-7-19(20(14)24-18)25-21(26)16-11-23-17-6-2-1-4-13(16)17/h1-2,4,6,8-11,19,23-24H,3,5,7H2,(H,25,26) |

InChI Key |

RSPPOKOFEZVSEI-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)Cl)NC(=O)C4=CNC5=CC=CC=C54 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-1H-indole-3-carboxamide typically involves multiple steps, starting with the preparation of the carbazole and indole intermediates. One common method involves the reaction of 6-chloro-2,3,4,9-tetrahydro-1H-carbazole with indole-3-carboxylic acid under specific conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as asymmetric synthesis and catalytic reactions are often employed to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

N-(6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-1H-indole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various halogenating agents and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-(6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-1H-indole-3-carboxamide has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as an antiviral and anticancer agent due to its unique structure and biological activity.

Organic Synthesis: It serves as a building block in the synthesis of more complex molecules, demonstrating its utility in organic chemistry.

Biological Studies: The compound is used in studies to understand its interactions with biological targets and pathways.

Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

- EX-527: Shares the carbazole core and 6-chloro substitution but lacks the indole moiety, instead featuring a carboxamide group directly attached to the carbazole nitrogen.

- GSK983 : Replaces the indole with a pyridine ring, yielding a MW of 324. The pyridine group introduces distinct hydrogen-bonding and π-stacking capabilities, which may explain its broad-spectrum antiviral activity against human papillomavirus (HPV) .

- N-(6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide (): Substitutes the chloro group with methoxy and replaces indole with indazole. The methoxy group increases polarity (logP = 3.42 vs.

Pharmacological Activity

- Antiviral Activity : GSK983 demonstrates potent antiviral effects against HPV, attributed to its pyridine-carboxamide motif interacting with viral replication machinery . The target compound’s indole group may exhibit similar or divergent mechanisms depending on the target’s binding pocket geometry.

- Enzyme Modulation: EX-527 is a well-characterized SIRT1 inhibitor (IC50 = 0.1 μM), where the carbazole-carboxamide scaffold plays a critical role in binding the enzyme’s active site .

Physicochemical Properties

The indole-3-carboxamide group adds hydrogen-bonding capacity, which may enhance target affinity relative to EX-527 .

Biological Activity

N-(6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-1H-indole-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research and as an inhibitor of specific enzymes. This article delves into its biological activity, highlighting key findings from various studies.

- Molecular Formula: C20H21ClN2O

- Molecular Weight: 340.84654 g/mol

- CAS Number: 121593-98-4

One of the primary mechanisms through which this compound exhibits biological activity is by inhibiting specific enzymes involved in cancer progression. Notably, it has been identified as a potent SIRT1 inhibitor , with an IC50 value of 98 nM in vivo and 38 nM in vitro. This selectivity is significant as it demonstrates minimal interaction with other human histone deacetylases (HDACs) and NAD glycohydrolases, suggesting a targeted approach to cancer treatment .

Anticancer Properties

Research has shown that this compound exhibits notable cytotoxic effects against various cancer cell lines. The compound's mechanism appears to be linked to the modulation of apoptotic pathways and the inhibition of tumor growth.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

These values indicate a strong potential for this compound as an anticancer agent.

Enzyme Inhibition

The compound has been characterized as a selective inhibitor of SIRT1, which plays a crucial role in cellular regulation and has implications in aging and cancer biology. The inhibition of SIRT1 leads to the stabilization of p53, a well-known tumor suppressor protein. This stabilization can enhance the apoptotic response in cancer cells .

Case Studies

Several studies have investigated the efficacy of this compound in preclinical settings:

- Study on Breast Cancer Cell Lines : A study evaluated the effects of this compound on MCF-7 cells and found that it induced apoptosis through the activation of p53 pathways. The study reported a significant reduction in cell viability at concentrations above 0.5 µM.

- In Vivo Studies : Animal models treated with this compound showed reduced tumor sizes compared to control groups. The results suggested that the compound not only inhibits tumor growth but also enhances overall survival rates in treated subjects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.